molecular formula C10H11ClN2O B1627024 6-Methoxyquinolin-3-amine hydrochloride CAS No. 1170974-22-7

6-Methoxyquinolin-3-amine hydrochloride

Cat. No.: B1627024
CAS No.: 1170974-22-7
M. Wt: 210.66 g/mol
InChI Key: IUHXPYBCYZGZPX-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-3-amine hydrochloride is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-3-amine hydrochloride typically involves the functionalization of the quinoline scaffold. One common method is the Gould–Jacob synthesis, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinolin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 6-Methoxyquinolin-3-amine.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxyquinolin-3-amine hydrochloride involves its interaction with various molecular targets. In medicinal applications, it acts by inhibiting enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various bioactive compounds sets it apart from other quinoline derivatives .

Properties

IUPAC Name

6-methoxyquinolin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10;/h2-6H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXPYBCYZGZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589197
Record name 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170974-22-7
Record name 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyquinolin-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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